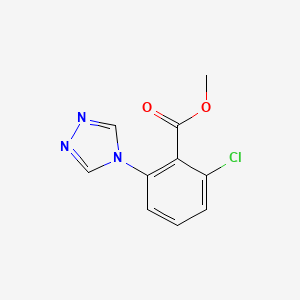
(r)-5-(Chloromethyl)-3-(3-fluoro-4-(6-(2-methyl-2h-tetrazol-5-yl)pyridin-3-yl)phenyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-5-(chlorométhyl)-3-(3-fluoro-4-(6-(2-méthyl-2H-tétrazol-5-yl)pyridin-3-yl)phényl)oxazolidin-2-one est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé se caractérise par sa structure unique, qui comprend un groupe chlorométhyle, un cycle phényle substitué par un fluor et un noyau oxazolidinone.
Méthodes De Préparation
La synthèse de (R)-5-(chlorométhyl)-3-(3-fluoro-4-(6-(2-méthyl-2H-tétrazol-5-yl)pyridin-3-yl)phényl)oxazolidin-2-one implique plusieurs étapes, chacune nécessitant des conditions de réaction et des réactifs spécifiques. La voie de synthèse commence généralement par la préparation du noyau oxazolidinone, suivie de l'introduction des groupes chlorométhyle et phényle substitué par un fluor. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes afin d'augmenter le rendement et la pureté tout en minimisant les coûts et l'impact environnemental.
Analyse Des Réactions Chimiques
Ce composé subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe chlorométhyle peut être oxydé pour former un dérivé d'acide carboxylique.
Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.
Substitution : Le cycle phényle substitué par un fluor peut subir des réactions de substitution aromatique nucléophile. Les réactifs et conditions courants utilisés dans ces réactions comprennent des oxydants forts comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme le méthylate de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
(R)-5-(chlorométhyl)-3-(3-fluoro-4-(6-(2-méthyl-2H-tétrazol-5-yl)pyridin-3-yl)phényl)oxazolidin-2-one a plusieurs applications en recherche scientifique :
Chimie : Il peut être utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Il peut servir de sonde pour étudier les processus biologiques impliquant ses cibles moléculaires.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de (R)-5-(chlorométhyl)-3-(3-fluoro-4-(6-(2-méthyl-2H-tétrazol-5-yl)pyridin-3-yl)phényl)oxazolidin-2-one implique son interaction avec des cibles et des voies moléculaires spécifiques. Le groupe chlorométhyle peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou d'autres biomolécules, tandis que le cycle phényle substitué par un fluor peut améliorer l'affinité de liaison par des interactions hydrophobes. Le noyau oxazolidinone peut contribuer à la stabilité et à la bioactivité globales du composé.
Mécanisme D'action
The mechanism of action of ®-5-(Chloromethyl)-3-(3-fluoro-4-(6-(2-methyl-2h-tetrazol-5-yl)pyridin-3-yl)phenyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The chloromethyl group may form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the fluoro-substituted phenyl ring may enhance binding affinity through hydrophobic interactions. The oxazolidinone core may contribute to the overall stability and bioactivity of the compound.
Comparaison Avec Des Composés Similaires
Des composés similaires à (R)-5-(chlorométhyl)-3-(3-fluoro-4-(6-(2-méthyl-2H-tétrazol-5-yl)pyridin-3-yl)phényl)oxazolidin-2-one comprennent :
Analogues de (R)-5-(chlorométhyl)-3-(3-fluoro-4-(6-(2-méthyl-2H-tétrazol-5-yl)pyridin-3-yl)phényl)oxazolidin-2-one : Ces composés ont des structures similaires mais peuvent différer par le motif de substitution ou les groupes fonctionnels.
Autres oxazolidinones : Composés avec le noyau oxazolidinone mais des substituants différents.
Composés phényliques substitués par un fluor : Composés avec un cycle phényle substitué par un fluor mais des noyaux différents
Propriétés
Formule moléculaire |
C17H14ClFN6O2 |
|---|---|
Poids moléculaire |
388.8 g/mol |
Nom IUPAC |
(5R)-5-(chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H14ClFN6O2/c1-24-22-16(21-23-24)15-5-2-10(8-20-15)13-4-3-11(6-14(13)19)25-9-12(7-18)27-17(25)26/h2-6,8,12H,7,9H2,1H3/t12-/m0/s1 |
Clé InChI |
XBEWJWSQISOVRV-LBPRGKRZSA-N |
SMILES isomérique |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CCl)F |
SMILES canonique |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11806485.png)
![7-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride](/img/structure/B11806488.png)

![3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11806495.png)



![1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine](/img/structure/B11806529.png)



![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B11806548.png)

